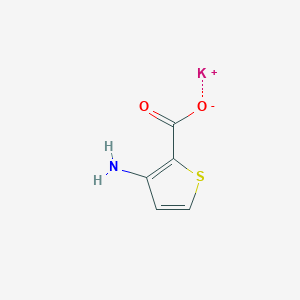

3-Aminothiophene-2-carboxylic acid potassium salt

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Aminothiophene-2-carboxylic acid potassium salt involves a general procedure where 2-Aminothiophene-3-carboxylate (4 g, 25 mmol) is suspended in an aqueous solution of potassium hydroxide 50 mL (1 N, 50 mmol). The mixture is then heated under microwave radiation (500 W) for 15 min. After cooling the solution at 0 C, phosgene (1.6 equiv, 21 mL of 20% COC12 solution in toluene) is added dropwise with stirring. The mixture is allowed to stand at room temperature overnight. The resulting precipitate is filtered and washed successively with water and petroleum ether .Molecular Structure Analysis

The molecular structure of 3-Aminothiophene-2-carboxylic acid potassium salt is represented by the formula C5H4KNO2S . The molecular weight is 181.25 .Physical And Chemical Properties Analysis

3-Aminothiophene-2-carboxylic acid potassium salt is a white to light yellow crystalline powder. The molecular formula is C6H5KNO2S and the molecular weight is 205.29 g/mol.Applications De Recherche Scientifique

Synthesis of N-Arylated Methyl 2-Aminothiophene-3-carboxylate

A practical synthesis protocol for N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, demonstrating the utility of 3-aminothiophene-2-carboxylic acid derivatives in organic synthesis. This method tolerates a broad range of functional groups, indicating its versatility in chemical reactions (Rizwan et al., 2015).

Antibacterial Activity of 2-Aminothiophene Derivatives

The antimicrobial activity of novel series of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, related to 3-aminothiophene-2-carboxylic acid potassium salt, has been established. These compounds show good antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in the field of medicinal chemistry (Author, 2019).

Microwave-Assisted Synthesis

Microwave irradiation has been used for the efficient synthesis of various 2-aminothiophene-3-carboxylic acid derivatives. This technique demonstrates a rapid and efficient method for producing these compounds, which can be useful in various scientific applications (Hesse, Perspicace, & Kirsch, 2007).

Three-Component Condensation

A method for synthesizing substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones based on the three-component condensation of 3-aminothiophenes, Meldrum’s acid, and aromatic aldehydes has been developed. This shows the application of 3-aminothiophene-2-carboxylic acid derivatives in facilitating complex chemical synthesis (Lichitsky et al., 2009).

One-Pot Gewald Synthesis

The one-pot Gewald reaction has been used to obtain 2-aminothiophene-3-carboxylates with various aryl groups, showcasing another synthetic application of these compounds in chemistry (Tormyshev et al., 2006).

Safety and Hazards

The safety and hazards associated with 3-Aminothiophene-2-carboxylic acid potassium salt include the following precautionary statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat/sparks/open flames/hot surfaces. Do not spray on an open flame or other ignition source. Keep/Store away from clothing/combustible materials. Take any precaution to avoid mixing with combustibles. Do not allow contact with air. Keep away from any possible contact with water, because of violent reaction and possible flash fire. Handle under inert gas. Protect from moisture. Keep container tightly closed. Keep only in original container. Keep cool. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Keep reduction valves free from grease and oil. Do not subject to grinding/shock/friction. Do not pierce or burn, even after use. Do not breathe dust/fume/gas/mist/vapours/spray. Avoid breathing dust/fume/gas/mist/vapours/spray. Do not get in eyes, on skin, or on clothing. Avoid contact during pregnancy/while nursing. Wash hands thoroughly after handling .

Propriétés

IUPAC Name |

potassium;3-aminothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.K/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRARFRQWXXCLBB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4KNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothiophene-2-carboxylic acid potassium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.